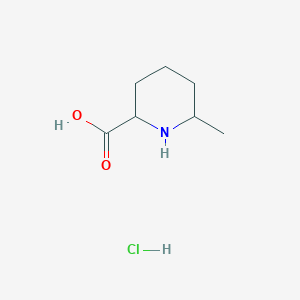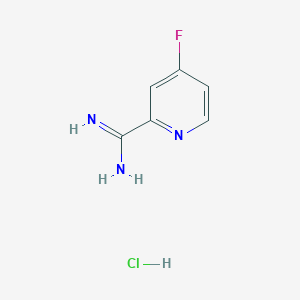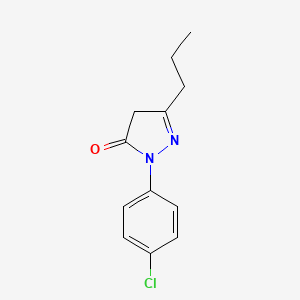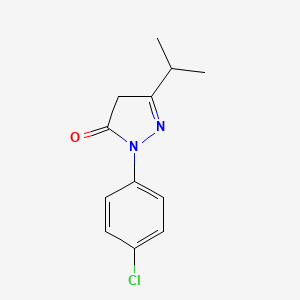
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Overview
Description
“(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Synthesis Analysis
The synthesis of oxadiazoles involves an efficient one-pot method via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Oxadiazoles, including “this compound”, are organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .Chemical Reactions Analysis
The chemical reactions of oxadiazoles can be quite diverse, depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : The synthesis of compounds related to (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has been achieved through polyphosphoric acid condensation. This method is high yielding and involves characterizing the compound using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).
Antitumor Potential
- Cytotoxic Activity Against Cancer Cell Lines : Studies on related compounds, such as N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, have shown cytotoxic activity against several cancer cell lines. Some compounds exhibited comparable or better cytotoxic activity than the reference drug doxorubicin against cells like A549, HT29, or HT1080 (Ramazani et al., 2014).
Antibacterial Activity
- Antibacterial Properties : Novel derivatives, such as {5-chloro-2-[(3-substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones, have been synthesized and investigated for in-vitro antibacterial activity. Some of these compounds showed significant activity against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010).
Crystal Packing and Structural Analysis
- Role in Crystal Packing : The crystal packing of 1,2,4-oxadiazole derivatives has been analyzed to understand the role of non-covalent interactions in their supramolecular architectures. The study provides insight into the stabilization of molecular conformations and the nature of interactions like lp-π and halogen bonds in crystal packing (Sharma, Mohan, Gangwar, & Chopra, 2019).
Insecticidal Activity
- Insecticidal Properties : Derivatives containing 1,3,4-oxadiazole rings, such as anthranilic diamides analogs, have been synthesized and exhibited good insecticidal activities against pests like Plutella xylostella. The relationship between their structure and insecticidal activity has been explored, providing insights for further development of insecticidal agents (Qi et al., 2014).
Antituberculosis Activity
- Potential Antituberculosis Agents : Research on 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole derivatives targeting aminoacyl-tRNA synthetases has revealed their potential as novel antituberculosis agents. These compounds exhibit antibacterial activity toward resistant strains of Mycobacterium tuberculosis and are promising candidates for developing new antituberculosis drugs with a novel mechanism of action (Rybak et al., 2021).
Future Directions
The future directions for the research and development of oxadiazoles, including “(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride”, are promising. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Mechanism of Action
Target of Action
Oxadiazole derivatives have been known to interact with a variety of biological targets, depending on their specific structure and substituents .
Mode of Action
It’s known that oxadiazole derivatives can form hydrogen bonds with their targets due to the presence of nitrogen and oxygen atoms in the oxadiazole ring . This interaction can lead to changes in the target’s function, but the specific effects depend on the nature of the target.
Biochemical Pathways
Oxadiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound’s molecular weight (21165 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
Oxadiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLJMKMPSWLBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B3087987.png)






